molecular formula C18H39NO B13754763 3-(Pentadecyloxy)propylamine CAS No. 58943-75-2

3-(Pentadecyloxy)propylamine

Cat. No.: B13754763
CAS No.: 58943-75-2
M. Wt: 285.5 g/mol
InChI Key: FELNCSXBNJPZGU-UHFFFAOYSA-N
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Description

3-(Pentadecyloxy)propylamine is a high-purity ether amine compound of significant interest in industrial and materials research. As a member of the alkoxypropylamine family, it shares structural and functional similarities with compounds like 3-(octadecyloxy)propylamine, which are known to act as effective surfactants and formulation adjuvants . Its molecular structure, featuring a long pentadecyl ether chain and a terminal primary amine group, confers amphiphilic properties, making it a valuable non-ionic surfactant. The primary research applications for this compound are anticipated in the development of advanced agricultural formulations, where similar ether amines are used to stabilize liquid concentrates and enhance the efficacy of active ingredients like insecticides by improving their dispersion and adhesion on plant surfaces . Furthermore, its surfactant properties make it a candidate for investigation in material science, including its potential use as a corrosion inhibitor or in the synthesis of organic-inorganic hybrid materials. The synthetic pathway for this class of compounds typically involves the cyanoethylation of a long-chain alcohol, such as pentadecanol, with acrylonitrile, followed by a catalytic hydrogenation step to reduce the nitrile group to a primary amine . Researchers value this chemical for its potential to modify surface interfaces and improve the performance of various chemical systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

58943-75-2

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

3-pentadecoxypropan-1-amine

InChI

InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19/h2-19H2,1H3

InChI Key

FELNCSXBNJPZGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCCCN

Origin of Product

United States

Incorporation into Polymeric Architectures

The primary amine group of 3-(pentadecyloxy)propylamine serves as a reactive handle for its incorporation into various polymeric structures. This functionalization can be achieved through several polymerization techniques, leading to materials with tailored properties.

The long pentadecyloxy tail of the molecule can act as a hydrophobic side chain in polymers, influencing their self-assembly, solubility, and thermal properties. For instance, its incorporation into a polymer backbone can induce microphase separation, leading to the formation of ordered nanostructures. These materials can find applications in areas such as nanotechnology and materials science.

One approach to creating such polymers is through the reaction of the amine group with monomers containing suitable functional groups, such as acrylates or epoxides. For example, the reaction with diacrylate monomers can lead to the formation of crosslinked polymer networks. researchgate.net The resulting polymers would possess a combination of the properties of the polyacrylate backbone and the hydrophobic pentadecyloxy side chains.

The table below summarizes potential polymeric architectures that could be synthesized using this compound and the resulting material properties.

Polymer TypeMonomer for Polymerization with this compoundPotential Polymer Properties
PolyacrylateDiacrylateCrosslinked network, hydrophobicity, potential for self-assembly
PolyepoxideDiepoxideThermoset material, high thermal stability, chemical resistance
PolyamideDicarboxylic acidHigh-performance thermoplastic, good mechanical strength

Table 1: Polymeric Architectures from this compound

Conjugation with Biologically Relevant Scaffolds

The reactivity of the primary amine in 3-(pentadecyloxy)propylamine allows for its conjugation to various biologically relevant molecules, such as proteins, peptides, and carbohydrates. nih.gov This process, often achieved through methods like reductive amination or amide bond formation, can impart new properties to the biomolecules. nih.gov

For example, conjugating this lipophilic amine to a protein could enhance its interaction with cell membranes, a desirable characteristic for certain drug delivery applications. ontosight.ainih.gov The long alkyl chain can facilitate the transport of the conjugated biomolecule across the lipid bilayer of cells.

Furthermore, the incorporation of this compound into drug delivery systems like lipid-based nanoformulations can improve the bioavailability of poorly water-soluble drugs. drug-dev.comnih.gov These systems, which can include nanoemulsions and solid lipid nanoparticles, benefit from the surfactant-like properties of molecules containing both hydrophobic and hydrophilic moieties. drug-dev.comnih.gov

The following table outlines potential biological scaffolds for conjugation and the resulting functional enhancements.

Biological ScaffoldConjugation MethodFunctional Enhancement
Protein (e.g., Albumin)Reductive AminationEnhanced membrane interaction, potential for targeted drug delivery
PeptideAmide Bond FormationIncreased lipophilicity, improved cellular uptake
Polysaccharide (e.g., Chitosan)Schiff Base FormationModified solubility, potential for creating biocompatible materials

Table 2: Conjugation with Biological Scaffolds

Formation of Supramolecular Host Guest Systems As Components

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. thno.org Host-guest systems are a key area within supramolecular chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. rsc.org

The long hydrophobic pentadecyl chain of 3-(pentadecyloxy)propylamine makes it a suitable guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. thno.orgrsc.org These hosts possess hydrophobic cavities that can accommodate the alkyl chain of the amine. The formation of such host-guest complexes can alter the physical and chemical properties of this compound, such as its solubility in aqueous solutions.

These supramolecular assemblies have potential applications in areas like drug delivery, sensing, and catalysis. nih.govrsc.org For instance, the encapsulation of a drug molecule modified with this compound within a cyclodextrin (B1172386) host could lead to a controlled release formulation. thno.org The dynamic and reversible nature of these non-covalent interactions allows for the release of the guest molecule in response to specific stimuli. thno.org

The table below details potential host molecules and the characteristics of the resulting supramolecular systems.

Host MoleculeDriving Force for ComplexationPotential Application of the Host-Guest System
CyclodextrinHydrophobic interactionsControlled drug release, enhanced solubility of guest
CalixareneHydrophobic and π-π interactionsMolecular recognition, sensing
CucurbiturilHydrophobic and ion-dipole interactionsCatalysis, stabilization of reactive species

Table 3: Supramolecular Host-Guest Systems

Precursor Role in the Synthesis of Advanced Organic Molecules

In chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. wikipedia.org The amine functionality of 3-(pentadecyloxy)propylamine makes it a versatile precursor for the synthesis of a variety of more complex organic molecules.

Through reactions such as N-alkylation, N-acylation, and Schiff base formation, the primary amine can be transformed into secondary or tertiary amines, amides, and imines, respectively. These transformations open up a vast chemical space for the creation of new molecules with specific functionalities.

For example, the reaction of this compound with an activated carboxylic acid would yield an N-acylated derivative. This new molecule would possess an amide bond and could exhibit different self-assembly properties compared to the parent amine. Such derivatives could be designed for applications in fields ranging from materials science to medicinal chemistry.

The following table provides examples of advanced organic molecules that can be synthesized from this compound.

Reaction TypeReagentResulting Molecule ClassPotential Properties and Applications
N-AlkylationAlkyl halideSecondary or Tertiary AmineModified basicity, potential as catalysts or ligands
N-AcylationAcyl chloride or Carboxylic acidAmideIncreased stability, altered self-assembly behavior
Schiff Base FormationAldehyde or KetoneImineReversible covalent bond, potential for dynamic materials

Table 4: Precursor for Advanced Organic Molecules

Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions Governing Assembly

The self-assembly of 3-(Pentadecyloxy)propylamine is primarily governed by a concert of non-covalent interactions. The dominant driving force is the hydrophobic effect , which compels the pentadecyl tails to minimize contact with water, leading to their aggregation. tandfonline.com This hydrophobic association is further stabilized by van der Waals forces between the long alkyl chains, which increase with chain length. scispace.com

The polar propylamine (B44156) headgroup engages in hydrogen bonding with water and with neighboring amine groups. pku.edu.cn This interaction is crucial for the stability of the resulting aggregates at the interface with the solvent. Furthermore, the primary amine group can be protonated, introducing electrostatic interactions (ion-ion and ion-dipole) that can significantly influence the morphology and stability of the self-assembled structures. mdpi.com The balance between these attractive and repulsive forces dictates the final architecture of the assembly. nih.gov

The ether linkage in the molecule introduces an additional site for hydrogen bonding and alters the conformational flexibility of the headgroup region, which can influence the packing of the molecules within the aggregates.

Micellar and Vesicular Aggregate Formation Studies

Interestingly, single-chain amphiphiles, particularly those with longer alkyl chains, are not limited to forming simple micelles and can form more complex structures like vesicles or liposomes. acs.orgresearchgate.net The formation of vesicles from single-chain amphiphiles is a topic of significant research interest, challenging the earlier notion that such structures require double-chain lipids. acs.orgnih.gov The ability of this compound to form vesicles would depend on factors such as concentration, temperature, pH, and ionic strength of the solution. The presence of the ether oxygen may influence the packing parameter of the molecule, potentially favoring the formation of bilayer structures.

Table 1: Comparison of Critical Micelle Concentration (CMC) for a Series of Alkyl Ethoxylates

SurfactantAlkyl Chain Length (n)Ethylene Oxide Units (m)log(cmc)
C12E5125-4.45
C12E6126-4.33
C12E8128-4.18
C16E6166-5.55

This table, adapted from quantitative structure-property relationship studies, illustrates the general trend of decreasing CMC with increasing hydrophobicity (longer alkyl chain) and increasing CMC with a larger hydrophilic headgroup. firp-ula.org A similar trend would be expected for alkoxypropylamines.

Role in Liquid Crystalline Phases and Organized Media

Long-chain amphiphiles like this compound are known to form lyotropic liquid crystalline phases in concentrated solutions. tandfonline.com These phases are characterized by long-range orientational order and, in some cases, positional order in one or two dimensions. The specific type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic) is determined by the molecular geometry, concentration, and temperature. rsc.orgajgreenchem.com

The long pentadecyl chain promotes the formation of lamellar (bilayer) structures, which are the basis of the smectic liquid crystal phase. ubc.ca In these phases, the molecules are arranged in layers with their long axes parallel to each other and approximately perpendicular to the layer plane. The amine headgroups form the interface with the aqueous domains. The presence of the flexible propyl ether linkage can influence the fluidity and thickness of these layers. Studies on similar long-chain primary amines have shown the formation of thermotropic liquid crystalline phases when complexed with metal ions. tandfonline.com

Table 2: Phase Transition Temperatures for a Homologous Series of Alkylimidazolium Salts Exhibiting Liquid Crystalline Behavior

CompoundAlkyl Chain LengthPhase TransitionTemperature (°C)
C12-Im12Cr -> SmA75
C12-Im12SmA -> I98
C14-Im14Cr -> SmA85
C14-Im14SmA -> I110
C16-Im16Cr -> SmA92
C16-Im16SmA -> I118

This table shows typical phase transition temperatures for ionic liquid crystals with varying alkyl chain lengths. rsc.org Cr = Crystal, SmA = Smectic A, I = Isotropic liquid. A similar trend of increasing transition temperatures with chain length would be anticipated for salts of this compound.

Dynamics of Self-Assembled Structures

The self-assembled structures formed by this compound are not static but are highly dynamic systems. nih.gov There is a constant exchange of individual molecules (monomers) between the aggregates and the bulk solution. osti.gov The rate of this exchange is an important parameter that governs the stability and responsiveness of the system.

Molecular dynamics simulations on similar alkylamine self-assembled monolayers have provided insights into the motion and organization of the alkyl chains. acs.orgnih.gov These studies reveal that the chains are not rigid but possess considerable conformational freedom. The dynamics within the aggregates, such as lateral diffusion of molecules within a bilayer or the fluctuation of the aggregate shape, are crucial for their function, for instance, in enabling membrane fusion or the release of encapsulated substances. The nature of the headgroup and the length of the alkyl chain significantly impact these dynamic processes. nih.gov

Applications in Advanced Materials Science and Nanotechnology Research

Role in Nanoparticle Synthesis and Surface Modification

Long-chain amines are crucial in the synthesis and stabilization of nanoparticles. The primary amine group in 3-(Pentadecyloxy)propylamine can act as a ligand, coordinating to the surface of growing nanocrystals. This interaction is fundamental to controlling the size, shape, and stability of the resulting nanoparticles.

The primary amine group of this compound can donate its lone pair of electrons to unoccupied orbitals of metal atoms on the nanoparticle surface, forming a coordinative bond. This process, known as capping, passivates the surface, preventing uncontrolled growth and aggregation of the nanoparticles. The long pentadecyloxy tail then provides a steric barrier, physically hindering the close approach of other nanoparticles and ensuring their colloidal stability in the dispersion medium.

Table 1: Proposed Mechanisms of this compound as a Capping and Stabilizing Agent

Mechanism Description
Coordination Bonding The nitrogen atom of the primary amine group (-NH2) coordinates to the surface of the metallic or semiconductor nanoparticle.
Steric Hindrance The long, flexible pentadecyl chain extends into the solvent, creating a repulsive layer that prevents nanoparticle aggregation.

| Solvent Compatibility | The hydrophobic alkyl chain enhances the dispersibility of the nanoparticles in nonpolar organic solvents. |

The selective adsorption of capping agents onto specific crystallographic facets of a growing nanocrystal can alter their relative growth rates, thereby controlling the final morphology of the nanoparticle. It is plausible that this compound, by analogy with other long-chain amines, could selectively bind to certain crystal faces, retarding their growth while allowing other faces to grow more rapidly. This differential growth can lead to the formation of non-spherical nanostructures such as rods, cubes, or platelets, depending on the crystal structure of the material and the reaction conditions.

Integration into Polymeric and Composite Materials

The bifunctional nature of this compound, possessing a reactive amine group and a long alkyl chain, makes it a candidate for modifying and integrating into polymeric and composite materials.

Graphene oxide (GO) possesses oxygen-containing functional groups, such as carboxylic acids and epoxides, on its surface. The primary amine of this compound can react with these groups to form covalent bonds (e.g., amides), thereby grafting the long pentadecyloxy chains onto the GO surface. This modification would increase the hydrophobicity of GO, improving its dispersion in nonpolar polymer matrices and enhancing the interfacial interactions between the nanofiller and the polymer. This could lead to composite materials with improved mechanical and thermal properties.

Table 2: Potential Reactions of this compound with Graphene Oxide

Functional Group on GO Reaction with Amine Resulting Linkage
Carboxylic Acid (-COOH) Nucleophilic Acyl Substitution Amide (-CONH-)

The primary amine group of this compound can participate in various polymerization reactions. For instance, it can react with diacyl chlorides or diepoxides in step-growth polymerization to form polyamides or epoxy resins, respectively. The incorporation of the long pentadecyl chain into the polymer backbone would impart flexibility and hydrophobicity to the resulting material. Furthermore, if a molecule with more than two reactive sites is used in the polymerization, this compound could act as a chain terminator or a side-chain modifier, controlling the molecular weight and branching of the polymer.

Development of Amphiphilic Architectures for Controlled Assembly

The distinct hydrophilic (amine head group) and hydrophobic (pentadecyloxypropyl tail) parts of this compound classify it as an amphiphilic molecule. Such molecules are known to self-assemble in solution to form ordered structures like micelles, vesicles, or lamellae. This behavior is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the polar head groups remain exposed to the aqueous environment. The specific architecture formed would depend on the concentration of the amphiphile, the temperature, the pH, and the ionic strength of the solution. These self-assembled structures have potential applications in drug delivery, as nanoreactors, and in the templated synthesis of porous materials.

Table 3: Potential Self-Assembled Structures of this compound

Structure Description Potential Application
Micelles Spherical aggregates with hydrophobic tails in the core and hydrophilic heads on the surface. Solubilization of nonpolar substances in polar solvents.
Vesicles (Liposomes) Spherical bilayers enclosing an aqueous core. Drug delivery systems.

| Lamellae | Stacked bilayers forming a layered structure. | Templating for mesoporous materials. |

Theoretical and Computational Investigations

Molecular Structure and Conformational Analysis

A detailed understanding of the three-dimensional structure and conformational flexibility of 3-(Pentadecyloxy)propylamine is fundamental to predicting its physical and chemical properties. The molecule consists of a long, flexible pentadecyl chain linked via an ether oxygen to a propylamine (B44156) headgroup. This amphiphilic nature suggests a complex conformational landscape.

Computational methods, such as molecular mechanics and quantum chemistry calculations, would be employed to explore the potential energy surface of the molecule. These studies would identify low-energy conformers, predict bond lengths, bond angles, and dihedral angles, and assess the flexibility of the alkyl chain and the orientation of the propylamine group. While general principles of alkane chain conformation are well-understood, specific data for the combined ether-amine structure is not available.

Table 1: Hypothetical Data Table of Key Structural Parameters for this compound (Illustrative Only)

ParameterPredicted Value RangeComputational Method
C-O-C Bond Angle (Ether)110-115°DFT (e.g., B3LYP/6-31G)
C-C-N Bond Angle (Propylamine)110-114°DFT (e.g., B3LYP/6-31G)
End-to-End Distance of Pentadecyl ChainVaries (dependent on conformation)Molecular Dynamics
Dipole Moment1.5 - 2.5 DDFT (e.g., B3LYP/6-31G*)

Note: The data in this table is illustrative and not based on actual published research for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the reactivity of molecules and elucidate reaction mechanisms at a molecular level. For this compound, studies could focus on reactions involving the amine group, such as protonation, nucleophilic substitution, or oxidation, as well as potential degradation pathways of the ether linkage or the alkyl chain.

Theoretical calculations can map out reaction pathways, identify transition states, and calculate activation energies, providing insights into reaction kinetics and thermodynamics. While computational studies on the decomposition of propylamine exist, the influence of the long pentadecyloxy substituent on these mechanisms has not been investigated. researchgate.netnih.gov The bulky and electron-donating nature of the alkoxy group would likely alter the reactivity of the propylamine moiety.

Modeling of Intermolecular Interactions and Self-Assembly Processes

The amphiphilic character of this compound, with its long hydrophobic tail and polar amine headgroup, strongly suggests that it will exhibit self-assembly in solution to form structures such as micelles or bilayers. Understanding these processes is crucial for applications in areas like drug delivery or material science.

Molecular dynamics (MD) simulations and coarse-grained modeling are the primary computational tools used to study self-assembly. These simulations can provide detailed information about the structure and dynamics of the aggregates, the role of solvent, and the nature of the intermolecular forces driving the assembly, which would include van der Waals interactions between the alkyl chains and hydrogen bonding involving the amine groups. However, no specific modeling studies on the self-assembly of this compound have been found.

Quantum Chemical Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic structure and properties of molecules. For this compound, these studies could provide insights into its charge distribution, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties (e.g., IR, NMR spectra).

Such calculations would be fundamental for interpreting experimental data and for a deeper understanding of the molecule's reactivity and intermolecular interactions. While quantum chemical studies have been performed on the simpler propylamine molecule, there is no available research applying these methods to the much larger and more complex this compound. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Pentadecyloxy)propylamine, providing unambiguous assignment of its proton (¹H) and carbon (¹³C) framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the pentadecyloxy chain and the propylamine (B44156) moiety. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons closer to these heteroatoms are deshielded and resonate at higher chemical shifts (downfield).

Based on data from analogous long-chain ether amines, the expected chemical shifts for this compound are detailed below. The protons on the carbon adjacent to the ether oxygen (O-CH₂) are expected to appear as a triplet around 3.4-3.6 ppm. The protons on the carbon adjacent to the amine nitrogen (CH₂-N) would likely resonate as a triplet in the range of 2.7-2.9 ppm. The long alkyl chain of the pentadecyl group would produce a complex multiplet of overlapping signals for the numerous methylene (B1212753) (-CH₂-) groups, typically between 1.2 and 1.6 ppm. The terminal methyl group (CH₃) of the pentadecyl chain would appear as a triplet at approximately 0.88 ppm. The protons of the primary amine (NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with a unique signal for each carbon atom in a distinct chemical environment. This technique confirms the total number of carbon atoms and identifies those linked to the ether and amine functionalities. The carbons bonded to the electronegative oxygen and nitrogen atoms are deshielded and appear at higher chemical shifts.

The carbon atom of the O-CH₂ group is expected to have a chemical shift in the range of 70-72 ppm. The carbon of the CH₂-N group would likely appear around 40-42 ppm. The central methylene of the propyl group is anticipated to resonate at approximately 30-32 ppm. The carbons of the long pentadecyl chain would show a series of signals in the typical aliphatic region of approximately 14-32 ppm, with the terminal methyl carbon appearing at the lowest chemical shift (around 14 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Pentadecyl)~0.88 (t)~14.1
-(CH₂)₁₂- (Pentadecyl)~1.2-1.4 (m)~22.7-31.9
-CH₂-CH₂-O- (Pentadecyl)~1.5-1.6 (quintet)~26.1
-O-CH₂- (Propylamine)~3.4-3.5 (t)~71.5
-O-CH₂-CH₂- (Propylamine)~1.7-1.8 (quintet)~30.0
-CH₂-NH₂ (Propylamine)~2.7-2.8 (t)~39.5
-NH₂Variable (broad s)-

Note: Predicted values are based on analogous long-chain ether amines. t = triplet, quintet = quintet, m = multiplet, s = singlet.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₈H₃₉NO). For this compound, the expected exact mass is approximately 285.3032 g/mol . In a typical mass spectrum using soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 286.3110.

Fragmentation analysis provides further structural information. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the structure of this compound. libretexts.org A characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.org For this compound, this could result in the loss of an alkyl radical. Cleavage of the C-O ether bond can also occur, leading to fragment ions that are characteristic of the pentadecyloxy and propylamine moieties.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺~285.3Molecular Ion
[M+H]⁺~286.3Protonated Molecular Ion
[CH₂=NH₂]⁺~30.0Result of α-cleavage at the propylamine end
[C₁₅H₃₁O]⁺~227.2Pentadecyloxy fragment
[C₃H₈N]⁺~58.1Propylamine fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and ether functional groups. Primary amines typically exhibit a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode. youtube.com An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹. The C-O stretching vibration of the ether linkage will produce a strong absorption band in the range of 1050-1150 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations from the long alkyl chain will be prominent around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. While N-H stretching bands can be observed, they are often weaker and broader than in the IR spectrum. The C-H stretching and bending modes of the long alkyl chain are typically strong in the Raman spectrum. The C-O-C symmetric stretch of the ether group is also Raman active. This technique is particularly useful for studying the conformational order of the long alkyl chains in the solid state or in aggregated structures.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional GroupVibration ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300-3500 (two bands)3300-3500 (weak, broad)
N-H (Primary Amine)Bending (Scissoring)1590-16501590-1650 (weak)
C-H (Alkyl Chain)Stretching2850-2960 (strong)2850-2960 (strong)
C-O (Ether)Stretching1050-1150 (strong)1050-1150
C-N (Amine)Stretching1020-12201020-1220 (weak)

X-ray Diffraction and Scattering Techniques for Supramolecular Structure Analysis

X-ray diffraction (XRD) and scattering techniques are powerful tools for investigating the solid-state structure and supramolecular organization of molecules like this compound. Due to its amphiphilic nature, with a long hydrophobic alkyl chain and a polar amine headgroup, this molecule has the potential to self-assemble into ordered structures, such as bilayers or micelles, in the solid state or in solution.

Powder X-ray Diffraction (PXRD): If this compound is a crystalline solid at room temperature, PXRD can be used to obtain a unique diffraction pattern, or "fingerprint," of its crystal lattice. The positions and intensities of the diffraction peaks provide information about the unit cell dimensions and the packing of the molecules in the crystal.

Small-Angle X-ray Scattering (SAXS): In cases where the material is not fully crystalline but possesses some degree of long-range order, such as in liquid crystalline phases or micellar solutions, SAXS can be employed. This technique is sensitive to larger-scale structures (from nanometers to tens of nanometers) and can provide information on the size, shape, and arrangement of self-assembled aggregates. For a long-chain amphiphile like this compound, SAXS could reveal the formation of lamellar (bilayer) structures, characterized by a series of equally spaced diffraction peaks.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Diversity

Future synthetic research will likely focus on introducing greater molecular complexity and functionality to the basic 3-(Pentadecyloxy)propylamine scaffold. This will enable the fine-tuning of its physicochemical properties for specific applications.

Key strategies for expanding synthetic diversity may include:

Modification of the Hydrophobic Chain: Systematic variation of the alkyl chain length, beyond fifteen carbons, will allow for precise control over the hydrophobicity and, consequently, the self-assembly behavior of the molecule. Introducing branching or unsaturation into the pentadecyl chain could also significantly alter packing parameters and the resulting supramolecular structures.

Functionalization of the Amine Headgroup: The primary amine of this compound serves as a versatile reactive handle. Future work could explore N-alkylation to produce secondary and tertiary amines, or quaternization to create cationic surfactants with enhanced biocidal or drug delivery capabilities. Furthermore, amidation reactions with various carboxylic acids could yield a diverse library of non-ionic or zwitterionic amphiphiles.

Introduction of Stimuli-Responsive Moieties: A particularly exciting avenue is the incorporation of chemical groups that respond to external stimuli such as pH, light, or temperature. For instance, the amine headgroup could be modified with pH-sensitive moieties, allowing for controlled self-assembly and disassembly in response to changes in acidity. Similarly, the integration of light-responsive groups like azobenzene (B91143) into the molecular structure could enable photo-controlled modulation of material properties.

Novel Supramolecular Architectures

The amphiphilic nature of this compound inherently drives its self-assembly in solution into various supramolecular structures. Future research is expected to delve deeper into controlling and diversifying these architectures to create materials with novel properties.

Promising areas of exploration include:

Beyond Micelles and Vesicles: While simple micelles and vesicles are expected self-assembly products, future studies could target more complex and hierarchical structures. By carefully tuning solvent conditions, temperature, and concentration, or by co-assembling with other molecules, it may be possible to generate nanotubes, helical ribbons, or complex liquid crystalline phases.

Bolaamphiphile and Gemini (B1671429) Surfactant Analogues: Synthetic modifications could transform this compound into more complex amphiphiles. For example, linking two propylamine (B44156) headgroups with a single long alkyl chain would create a bolaamphiphile, capable of forming unique monolayer membranes and hydrogels. Alternatively, linking two this compound units at their headgroups would result in a gemini surfactant, which typically exhibits superior surface activity and lower critical micelle concentrations compared to their single-chain counterparts.

Stimuli-Responsive Assemblies: Building on the synthetic introduction of responsive moieties, a key research direction will be the development of "smart" supramolecular systems. These could include pH-responsive vesicles that release an encapsulated drug in the acidic environment of a tumor, or light-responsive gels that undergo a sol-gel transition upon irradiation.

Advanced Functional Materials Development

The unique properties of self-assembled structures derived from this compound and its derivatives can be harnessed to create a new generation of advanced functional materials.

Future research in this area is anticipated to focus on:

Templates for Nanoparticle Synthesis: The organized molecular assemblies of long-chain amines can act as soft templates for the synthesis of inorganic nanoparticles with controlled size and shape. For instance, the hydrophilic domains of micelles could serve as nanoreactors for the formation of metal or metal oxide nanoparticles. This approach offers a green and versatile route to advanced catalytic and electronic materials.

Drug Delivery Systems: The ability of amphiphilic molecules to form vesicles (liposomes) makes them excellent candidates for drug delivery vehicles. Future work could involve encapsulating therapeutic agents within vesicles formed from functionalized this compound. The surface of these vesicles could be further modified with targeting ligands to achieve site-specific drug delivery, enhancing therapeutic efficacy and reducing side effects.

Sensors and Catalysis: Monolayers of this compound on solid substrates could be developed as sensitive chemical sensors. The amine headgroups can be functionalized with receptors that bind to specific analytes, leading to a detectable change in the properties of the monolayer. Furthermore, the self-assembled structures could be used to create microenvironments that enhance the rate and selectivity of chemical reactions, opening up possibilities in catalysis.

Integration with Emerging Technologies

Looking further ahead, the integration of materials based on this compound with emerging technologies will be a critical area of research.

Potential avenues for integration include:

Nanotechnology: The self-assembly of this compound provides a bottom-up approach to the fabrication of nanostructured materials. These materials could find applications in nanoelectronics, for example, as templates for the assembly of nanowires, or in nanomedicine as components of sophisticated drug delivery systems.

Biotechnology and Bio-inspired Materials: The amine headgroup of this compound can be conjugated with biomolecules such as peptides or sugars. This would allow for the creation of bio-inspired materials that can mimic biological structures and functions. For example, peptide-conjugated amphiphiles could self-assemble into nanofibers that mimic the extracellular matrix, providing scaffolds for tissue engineering.

Advanced Coatings and Surfaces: The surfactant properties of this compound and its derivatives suggest their use in advanced coatings. For instance, they could be used to create superhydrophobic or antimicrobial surfaces. The ability to form ordered monolayers on various substrates will be key to developing these applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pentadecyloxy)propylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via alkylation of propylamine with pentadecyloxy precursors (e.g., pentadecyl bromide or tosylate) under reflux in polar aprotic solvents like DMF or THF. Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:alkylating agent). Reaction progress is monitored using TLC or NMR spectroscopy. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the amine group (-NH2_2) and pentadecyloxy chain integration. Key signals include δ 2.7–3.0 ppm (CH2_2 adjacent to NH2_2) and δ 1.2–1.5 ppm (pentadecyl CH2_2 groups) .
  • FTIR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C ether linkage) validate functional groups.
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (M+^+ at m/z ~357) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98%) .

Q. What is the solubility profile of this compound in common solvents?

  • Methodological Answer : The compound exhibits high solubility in non-polar solvents (e.g., chloroform, hexane) due to its long alkyl chain, moderate solubility in THF or DCM, and limited solubility in polar solvents (water, ethanol). Solubility tests involve gravimetric analysis or UV-Vis spectroscopy at varying concentrations .

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent oxidation. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Spills are neutralized with absorbent materials (vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the pentadecyloxy chain influence the compound’s interaction with lipid bilayers or cellular membranes?

  • Methodological Answer : The long alkyl chain enhances lipophilicity, promoting integration into lipid bilayers. Techniques like fluorescence anisotropy, DSC (differential scanning calorimetry), or MD (molecular dynamics) simulations quantify membrane fluidity changes or phase transition temperatures. Comparative studies with shorter-chain analogs (e.g., hexyloxy) reveal chain-length-dependent effects on membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or structural variations. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed pH, temperature).
  • Analytical Rigor : Use HPLC-MS to verify purity and exclude byproducts.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying alkyl chain length, substituents) to isolate key bioactive motifs .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : DFT (density functional theory) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying nucleophilic sites (amine group). Molecular docking predicts binding affinities with biological targets (e.g., enzymes), while QSAR models correlate structural features (logP, H-bond donors) with activity .

Q. What role does this compound play in polyamine biosynthesis pathways?

  • Methodological Answer : The compound may act as a substrate for aminopropyltransferases (e.g., spermidine synthase), donating propylamine groups to form higher polyamines (spermidine, spermine). Radiolabeled 14^{14}C- or 3^3H-tracers track incorporation into cellular polyamine pools, while enzyme inhibition assays (e.g., using DFMO) validate pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.